molecular formula C15H12O2S B14472573 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one CAS No. 66287-01-2

3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one

Cat. No.: B14472573
CAS No.: 66287-01-2
M. Wt: 256.3 g/mol
InChI Key: VRMXHBKBIKTYGX-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one is an organic compound that features a benzenesulfinyl group attached to a phenylprop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one typically involves the reaction of benzenesulfinyl chloride with a suitable enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the enone moiety can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzenesulfinyl derivatives.

Scientific Research Applications

3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The enone moiety can also participate in Michael addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

  • 3-(Benzenesulfonyl)-1-phenylprop-2-en-1-one
  • 3-(Phenylsulfinyl)-1-phenylprop-2-en-1-one
  • 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-ol

Comparison: 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one is unique due to the presence of both the benzenesulfinyl and enone functionalities, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and biological studies.

Properties

CAS No.

66287-01-2

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

3-(benzenesulfinyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O2S/c16-15(13-7-3-1-4-8-13)11-12-18(17)14-9-5-2-6-10-14/h1-12H

InChI Key

VRMXHBKBIKTYGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CS(=O)C2=CC=CC=C2

Origin of Product

United States

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